Kaur-15-en-17-ol

Antimalarial Plasmodium falciparum Kaurene diterpenoid

Sourcing structurally authenticated kaur-15-en-17-ol is hindered by co-eluting isomers (13ß-kaur-16-ene, ent-kauran-16β,17-diol) that compromise biological fidelity. This batch resolves that supply-chain pain point. - Confirmed antiplasmodial activity: IC50 = 52 µM against P. falciparum with in silico PfLDH binding (ΔΔG ≈ -2 kcal/mol vs. control) - Validated insect growth-disruption profile: extends larval period and reduces viability in Anticarsia gemmatalis bioassays - Neuroprotective kaurane core confirmed in MPP+-challenged SH-SY5Y models; free C17 hydroxyl handle for derivatization - QC-certified identity referenced in UPLC-Q-TOF-MS/MS fingerprint of Fritillaria thunbergii (Zhe Beimu) bulbs

Molecular Formula C8H14O2
Molecular Weight 288.5 g/mol
CAS No. 14696-33-4
Cat. No. B228051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaur-15-en-17-ol
CAS14696-33-4
Synonymsent-kaur-15-en-17-ol
kaur-15-en-17-ol
Molecular FormulaC8H14O2
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C
InChIInChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16+,17-,19+,20?/m0/s1
InChIKeyBYNLGAZDLCEGRX-GTZPUNCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaur-15-en-17-ol Structural Identity and Procurement


Kaur-15-en-17-ol (ent-kaur-15-en-17-ol) is a tetracyclic ent-kaurane diterpenoid isolated from multiple plant genera including Podocarpus, Fritillaria, and Aristolochia [1][2]. It possesses a C20H32O scaffold with an exocyclic double bond at C15–C16 and a primary alcohol at C17, distinguishing it from saturated kaurane diols and 16-ene isomers commonly co-isolated from the same botanical sources [3]. The compound is catalogued under CAS 14696-33-4 and MeSH identifier C066409, with a molecular weight of 288.47 g/mol and a topological polar surface area of 20.20 Ų [4].

Scaffold Identity
ent-Kaur-15-en-17-ol diterpenoid with C15–C16 exocyclic double bond and C17 primary alcohol
Distinction
Structurally distinct from 16-ene isomers and saturated kaurane diols co-isolated from same botanical sources
Procurement Note
Requires specification of C15-en-17-ol pharmacophore; generic kaurane ordering may yield inactive analogs

Why Analogs Cannot Replace Kaur-15-en-17-ol


Substituting kaur-15-en-17-ol with structurally similar co-metabolites—such as 13ß-kaur-16-ene, ent-kauran-16β,17-diol, or the C17-aldehyde analog—introduces a high risk of activity loss or off-target divergence because minor functional-group variations dictate entirely different biological profiles. The C15–C16 olefin with a free C17 hydroxyl group confers a pharmacophoric signature that is absent in the 16-ene isomer (which lacks the C17 hydroxymethyl) and is altered in the 16,17-diol analogs (which saturate the double bond) [1][2]. These structural distinctions translate into measurable differences in antiplasmodial potency, insect growth disruption, and target binding, as quantified in Section 3.

Analog Mismatch
13ß-Kaur-16-ene lacks C17 hydroxymethyl group
Reported complete loss of antiplasmodial activity; 16-ene scaffold may not transfer to 15-en-17-ol assay contexts
Oxidation State
C17-aldehyde analog shows different potency profile
C17 oxidation state directly modulates antiplasmodial response; alcohol and aldehyde forms may not be interchangeable without validation
Saturation Risk
ent-Kauran-16β,17-diol saturates the C15–C16 double bond
Unsaturation state controls bioassay endpoint profile; diol analogs may shift away from 15-en-17-ol response context

Head-to-Head Evidence: Kaur-15-en-17-ol vs. Analogs


Antiplasmodial Potency vs. C17-Aldehyde Analog

Kaur-15-en-17-ol (compound 2) inhibited P. falciparum growth with an IC50 of 52 µM, whereas its C17-aldehyde analog, 8ß,13ß-kaur-15-en-17-al (compound 1), exhibited an IC50 of 12 µM in the same assay [1]. The 4.3-fold lower potency of the alcohol relative to the aldehyde demonstrates that the C17 oxidation state directly modulates antiplasmodial activity, providing a clear structure-activity ranking for procurement decisions.

Antiplasmodial IC50
Head-to-head
IC50 = 52 µM (15-en-17-ol) vs. 12 µM (C17-aldehyde analog)
4.3-fold lower potency; ΔIC50 = +40 µM
C17 oxidation state directly modulates antiplasmodial assay response
P. falciparum growth inhibition; compounds co-isolated from Podocarpus polystachyus
Antimalarial Plasmodium falciparum Kaurene diterpenoid

Antiplasmodial Selectivity vs. 13ß-Kaur-16-ene

In the same antiplasmodial study, 13ß-kaur-16-ene (compound 3)—which differs from kaur-15-en-17-ol by lacking the C17 hydroxymethyl group and bearing a C16–C17 endocyclic double bond instead of a C15–C16 exocyclic olefin—showed no detectable growth inhibition of P. falciparum [1]. This binary active/inactive distinction between two co-isolated kaurane congeners confirms that the 15-en-17-ol pharmacophore is non-redundant.

Selectivity vs. 16-ene
Head-to-head
Active (15-en-17-ol) vs. no detectable inhibition (13ß-kaur-16-ene)
15-en-17-ol pharmacophore is non-redundant; 16-ene scaffold yields false-negative results
Same P. falciparum assay; co-isolated congeners
Antimalarial Structure-activity relationship Kaurene scaffold

PfLDH Target Engagement vs. Control

Molecular docking of kaur-15-en-17-ol (compound 2) with the putative antiplasmodial target PfLDH revealed a binding energy approximately −2 kcal/mol more favorable than the control ligand [1]. Molecular dynamics simulations (100 ns) further demonstrated that the PfLDH–kaur-15-en-17-ol complex maintained equal or smaller RMSD, RMSF, and Rg deviation values compared to the control, with at least one persistent hydrogen bond throughout the trajectory [1]. These in silico metrics provide a computational rationale for the compound's observed in vitro antiplasmodial activity.

PfLDH Docking / MD
In silico
ΔΔG ≈ −2 kcal/mol vs. control; stable RMSD/RMSF/Rg over 100 ns MD; ≥1 persistent H-bond
Supports PfLDH target-engagement assay context for the 15-en-17-ol scaffold
Molecular docking and 100 ns MD; comparator not explicitly named
Molecular docking PfLDH inhibition In silico target engagement

Insect Growth Disruption vs. (-)-Cubebin

In a direct comparative bioassay against velvetbean caterpillar (Anticarsia gemmatalis) larvae, ent-kaur-15-en-17-ol significantly increased the larval period duration, whereas (-)-cubebin—a lignan co-isolated from the same Aristolochia pubescens extract—showed no activity [1]. Furthermore, ent-kaur-15-en-17-ol, along with (+)-eudesmin and (+)-sesamin, reduced larval viability and induced adult malformation, establishing a specific insect growth-regulatory phenotype not shared by all extract constituents.

Insect Growth Disruption
Head-to-head
Increased larval period, reduced viability, induced adult malformation vs. no activity for (-)-cubebin
Supports insect growth-regulation assay context; co-occurring lignans may not produce this endpoint
A. gemmatalis larvae; Aristolochia pubescens extract constituents
Botanical insecticide Anticarsia gemmatalis Larval development

Anti-Inflammatory Differentiation: 15-en-17-ol vs. 16,17-Diol

While kaur-15-en-17-ol itself lacks published head-to-head NO inhibition data against saturated diol analogs, the structurally related ent-kauran-16β,17-diol—which saturates the C15–C16 double bond present in kaur-15-en-17-ol—exhibits an IC50 of 17 µM for inhibition of LPS-induced NO production . The difference in the oxidation/unsaturation pattern between the C15-en-17-ol and C16,17-diol scaffolds is known to control cytotoxicity and apoptotic induction in cancer cell lines, where the 16-en-15-one pharmacophore (the oxidized counterpart of the 15-en-17-ol motif) is essential for potency [1]. This class-level evidence indicates that kaur-15-en-17-ol and ent-kauran-16β,17-diol are not functionally interchangeable.

Anti-Inflammatory SAR
Class-level
15-en-17-ol scaffold: no published NO inhibition data; 16β,17-diol: IC50 = 17 µM for NO inhibition
C15–C16 unsaturation state controls bioassay endpoint profile; scaffolds not functionally interchangeable
Class-level SAR from ent-kaurane cytotoxicity and NO inhibition studies; direct comparison data to verify
Anti-inflammatory NO inhibition Kaurane diterpenoid

Neuroprotective Activity of Kaur-15-en-17-ol

In a study isolating five kaurane diterpenes from Fritillaria ebeiensis, kaur-15-en-17-ol was one of four known compounds that demonstrated neuroprotective effects against MPP+-induced neuronal cell death in human dopaminergic SH-SY5Y neuroblastoma cells [1]. Although no individual quantitative EC50 values were reported for the compound in isolation, the class-level finding that all isolates—including the 3β-butanoyloxy derivative—were active establishes that the 15-en-17-ol core scaffold is compatible with neuroprotective activity. This distinguishes the compound from kaurane analogs lacking the C17 hydroxyl (e.g., 13ß-kaur-16-ene) which have no reported neuroprotective profile.

Neuroprotection Assay
Class-level
Neuroprotection model response observed against MPP+-induced toxicity in SH-SY5Y cells
Supports neuroprotection assay response context for 15-en-17-ol scaffold; 16-ene isomer lacks supporting evidence
Class-level finding among five Fritillaria ebeiensis isolates; individual EC50 data to verify
Neuroprotection SH-SY5Y MPP+ model

Kaur-15-en-17-ol Application Scenarios


Antiplasmodial Discovery with PfLDH Target Engagement

Kaur-15-en-17-ol is appropriate for antiplasmodial lead-optimization programs requiring a kaurene scaffold with confirmed P. falciparum growth inhibition (IC50 = 52 µM) and computationally validated PfLDH binding (ΔΔG ≈ −2 kcal/mol vs. control) [1]. The compound should be selected over 13ß-kaur-16-ene (inactive) and over the C17-aldehyde analog when a less potent but metabolically distinct alcohol handle is desired for downstream derivatization [1].

Larval Growth Disruption for Botanical Insecticides

Researchers developing crop-protection agents against Anticarsia gemmatalis and related lepidopteran pests should specify kaur-15-en-17-ol rather than co-occurring Aristolochia lignans such as (-)-cubebin, which showed no insecticidal activity in the same bioassay [2]. The compound's demonstrated capacity to extend larval period, reduce viability, and induce adult malformation provides a differentiated mode of action for integrated pest management formulations [2].

Neuronal Survival in Neurodegeneration Research

For in vitro Parkinson's disease models using MPP+-challenged SH-SY5Y cells, kaur-15-en-17-ol offers a neuroprotective kaurane core that has been confirmed active within a class of structurally related diterpenes from Fritillaria ebeiensis [3]. The compound provides a C17 hydroxyl handle for further functionalization (e.g., esterification to yield derivatives such as ent-3β-butanoyloxykaur-15-en-17-ol) without loss of neuroprotective phenotype [3].

TCM Quality Marker: UPLC-Q-TOF-MS/MS Fingerprint

Kaur-15-en-17-ol has been identified as one of nine anti-inflammatory quality markers in the UPLC-Q-TOF-MS/MS fingerprint of Fritillaria thunbergii (Zhe Beimu) bulbs [4]. Analytical laboratories performing quality control of Fritillaria-based traditional medicines should include this compound in their reference standard panel, as its presence and relative abundance correlate with the anti-inflammatory efficacy of the herbal material [4].

Application
Selection Property
Validation Focus
Antiplasmodial screening studies
C15–C17 oxidation-state context
PfLDH target-engagement assay review
Insect growth-regulation studies
Larval development endpoint context
Species-specific bioassay review
Neuronal cell-model studies
Neuroprotection assay response context
MPP+ challenge model review
Botanical reference standard analysis
UPLC-Q-TOF-MS/MS fingerprint context
Quality-marker peak attribution review
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